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Compound of Interest |

Compound Name: N-Desmethylhydroxyterbinafine

CAS No.: 162227-14-7

Cat. No.: B1145590

. J

Executive Summary & Metabolic Context

This guide details the structural elucidation of N-Desmethylhydroxyterbinafine (NDHT), a
secondary Phase | metabolite of the allylamine antifungal agent Terbinafine (Lamisil).

Terbinafine metabolism is extensively mediated by cytochrome P450 enzymes (primarily
CYP2C9, CYP1A2, and CYP3A4).[1] The parent compound undergoes significant first-pass
metabolism, resulting in a complex matrix of metabolites in plasma and urine.

The Elucidation Challenge: Distinguishing NDHT requires resolving two simultaneous
metabolic modifications:

» N-Demethylation: Loss of the N-methyl group (mediated by CYP2C9/1A2).

o Hydroxylation: Addition of a hydroxyl group (-OH), typically on the naphthalene ring or the
tert-butyl side chain.

This guide provides a self-validating workflow using High-Resolution Mass Spectrometry
(HRMS) and Nuclear Magnetic Resonance (NMR) to definitively assign the structure,
specifically differentiating between regioisomers (e.g., N-desmethyl-7-hydroxyterbinafine vs. N-
desmethyl-3-hydroxyterbinafine).

Metabolic Pathway Visualization
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The following diagram illustrates the logical flow from the parent drug to the target metabolite,
highlighting the mass shifts utilized in detection.

Elucidation Logic
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Figure 1: Metabolic trajectory of Terbinafine leading to NDHT. The target metabolite represents
a net mass gain of +2 Da relative to the parent, derived from -14 Da (demethylation) and +16
Da (hydroxylation).

Analytical Strategy: Step-by-Step Protocol
Phase 1: Isolation and Enrichment

Before structural analysis, the metabolite must be isolated from biological matrices
(urine/plasma) or microsomal incubations.

Protocol:

o Extraction: Solid Phase Extraction (SPE) using C18 cartridges. Condition with MeOH, load
sample (pH adjusted to 9.0 to ensure the amine is uncharged), wash with 5% MeOH, elute
with 100% MeOH.

o Deconjugation: As hydroxy-metabolites are often glucuronidated, treat the eluate with
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-glucuronidase (Helix pomatia) at 37°C for 2 hours.

 Purification: Semi-preparative HPLC.

o Column: C18 (Phenomenex Luna, 5pm, 250 x 10mm).

o Mobile Phase: Gradient 20-80% Acetonitrile in 20mM Ammonium Acetate (pH 4.5).

o Fraction Collection: Trigger based on UV absorbance at 224 nm (naphthalene max).
Phase 2: Mass Spectrometry (MS/MS) Fragmentation
Logic

HRMS is the first line of evidence. We utilize the fragmentation pattern to localize the hydroxyl

group.
Instrument Parameters:

e Mode: ESI Positive (+).

o Collision Energy: Stepped (20, 35, 50 eV).

Fragmentation Analysis Table:
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Precursor lon

Key Fragment

Key Fragment

Compound 2 (Allylamine Interpretation
[M+H]+ 1 (Naphthyl) ) )
Sidechain)
Terbinafine 152.14 Cleavage at C-N
292.2060 141.07 (C11H9+)
(Parent) (C10H18N+) bond.
N-
) 141.07 138.12 (Loss of Confirms N-
Desmethylterbin 278.1903 .
) (Unchanged) CH3) demethylation.
afine
Crucial Finding:
Mass shift on
naphthyl
138.12 phiny
NDHT (Target) 294.1852 157.06 (+16 Da) fragment
(Unchanged)

confirms OH is
on the ring, not

the sidechain.

Mechanistic Causality: The fragmentation of allylamines typically occurs alpha to the nitrogen.

« If the hydroxyl group were on the tert-butyl side chain, the fragment at m/z 138 would shift to

m/z 154.

o Observation of m/z 157 confirms the Hydroxynaphthalene core.

NMR Structural Elucidation (The Gold Standard)

While MS locates the modification to the naphthalene ring, only NMR can determine the exact

position (regiochemistry).

Sample Prep: Dissolve ~1-2 mg of isolated NDHT in 600 puL of DMSO-d6 or Methanol-d4.

1H NMR Assignment Logic

Compare the spectrum of NDHT directly against the Terbinafine parent standard.

Key Diagnostic Signals:
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e The N-Methyl Group (Verification of Demethylation):
o Terbinafine:[1][2][3][4][5][6][7][8] Strong singlet at

~2.20 ppm.

o NDHT:Absent. (Confirms N-desmethyl status).
o The Olefinic Protons (Side Chain Integrity):
o Terbinafine:[1][2][3][4][5][6][7][8] Multiplets at

5.7 - 6.2 ppm.[6]

o NDHT: Signals remain largely unchanged, confirming the allylic system and side chain are
intact.

e The Aromatic Region (Locating the Hydroxyl):
o Terbinafine:[1][2][3][4][5][6][7]1[8] 7 Aromatic protons (multiplets 7.4 - 8.1 ppm).
o NDHT:6 Aromatic protons.[6]

o Shift Logic: The proton ortho to the hydroxyl group will show a significant upfield shift
(shielding effect of -OH).

2D NMR Workflow

To pinpoint the OH position (e.g., Position 7 vs Position 3), use HMBC (Heteronuclear Multiple
Bond Correlation).
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Definitive Structure:
N-Desmethyl-7-hydroxyterbinafine
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Figure 2: NMR Elucidation Workflow.

Critical HMBC Correlation: Look for the correlation between the N-methylene protons (the CH2
between the Nitrogen and the Naphthalene ring) and the aromatic carbons.

e The N-methylene protons will correlate to C1, C2, and C8a of the naphthalene ring.

e If the OH is at position 7, the C7 carbon will show a distinct chemical shift (~155 ppm,
deshielded by Oxygen) and will correlate with protons at C5 and C6.

Synthesis & Validation

To satisfy the "Trustworthiness" pillar of E-E-A-T, the elucidated structure must be confirmed via
independent synthesis.
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Synthetic Route (Retrosynthetic Analysis):

Starting Material: 7-Hydroxy-1-naphthaldehyde (commercially available or synthesized from
7-methoxy-1-tetralone).

Reductive Amination: React 7-hydroxy-1-naphthaldehyde with the amine side chain fragment
(6,6-dimethylhept-2-en-4-yn-1-amine).

Conditions: Sodium triacetoxyborohydride (NaBH(OAc)3), DCM, Room Temp.

Result: This produces the authentic standard of N-Desmethyl-7-hydroxyterbinafine.

Validation Criteria:

The synthetic standard must co-elute with the biological metabolite in HPLC.

The MS/MS fragmentation patterns must be identical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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